BenchChemオンラインストアへようこそ!

4-Piperidinol, 2,2,6,6-tetramethyl-1-nitroso-

Reference standard preparation Gravimetric handling Nitrosamine impurity analysis

4-Piperidinol, 2,2,6,6-tetramethyl-1-nitroso- (CAS 55556-90-6), also referred to as N-nitroso-4-hydroxy-2,2,6,6-tetramethylpiperidine, is a sterically hindered cyclic N-nitrosamine belonging to the 2,2,6,6-tetramethylpiperidine family. It is a crystalline solid at ambient temperature with a molecular formula of C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 55556-90-6
Cat. No. B15366563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidinol, 2,2,6,6-tetramethyl-1-nitroso-
CAS55556-90-6
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1N=O)(C)C)O)C
InChIInChI=1S/C9H18N2O2/c1-8(2)5-7(12)6-9(3,4)11(8)10-13/h7,12H,5-6H2,1-4H3
InChIKeyHPPPSDMCJYQZMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Piperidinol, 2,2,6,6-tetramethyl-1-nitroso- (CAS 55556-90-6): Procurement-Grade Nitrosamine Reference Standard for Multi-Pharmacopeial Analytical Workflows


4-Piperidinol, 2,2,6,6-tetramethyl-1-nitroso- (CAS 55556-90-6), also referred to as N-nitroso-4-hydroxy-2,2,6,6-tetramethylpiperidine, is a sterically hindered cyclic N-nitrosamine belonging to the 2,2,6,6-tetramethylpiperidine family. It is a crystalline solid at ambient temperature with a molecular formula of C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol. The compound bears a hydroxyl substituent at the 4-position of the piperidine ring, distinguishing it from the non-hydroxylated analogue 2,2,6,6-tetramethyl-1-nitrosopiperidine (CAS 6130-93-4) and the 4-oxo derivative (CAS 640-01-7) [1]. It is supplied as a highly characterized nitrosamine reference material meeting regulatory standards set by USP, EMA, JP, and BP, making it suitable for analytical method development, method validation (AMV), and quality control (QC) in both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) [2].

Why Generic Substitution Fails for 4-Piperidinol, 2,2,6,6-tetramethyl-1-nitroso- (CAS 55556-90-6) in Analytical Reference Standard Procurement


In-class N-nitrosopiperidine compounds cannot be interchanged for analytical reference standard applications because substitution at the 4-position fundamentally alters crystallinity, hydrogen-bonding capacity, chromatographic retention, and conformational geometry. The non-hydroxylated analogue 2,2,6,6-tetramethyl-1-nitrosopiperidine (CAS 6130-93-4) is a liquid at ambient temperature, while the target 4-hydroxy compound is a crystalline solid — a critical distinction for gravimetric reference standard preparation [1]. The 4-oxo analogue (CAS 640-01-7) adopts a twist-boat piperidine ring conformation rather than the flattened chair seen in the 4-hydroxy derivative, altering its inclusion complexation behavior and spectroscopic signature [1]. Furthermore, the target compound's XLogP3 of 1.3 differs by 1.2 log units from the non-hydroxylated comparator (XLogP3 = 2.5), translating to an approximately 16-fold difference in aqueous partitioning that directly impacts reversed-phase HPLC method development [2]. These are not cosmetic differences; they are quantifiable physicochemical divergences that invalidate direct substitution in regulated analytical workflows.

Quantitative Differentiation Evidence for 4-Piperidinol, 2,2,6,6-tetramethyl-1-nitroso- (CAS 55556-90-6) Versus Closest Structural Analogs


Physical State Differentiation: Crystalline Solid vs. Ambient-Temperature Liquid for Reference Standard Handling

The target compound (CAS 55556-90-6, designated compound 2 in the Olszewska et al. study) is a crystalline solid at ambient temperature, whereas its closest structural analog — 2,2,6,6-tetramethyl-1-nitrosopiperidine (CAS 6130-93-4, designated compound 1), which lacks the 4-hydroxy group — is a liquid under the same conditions [1]. This was established by direct experimental observation during the nitrosation-derived synthesis and crystallization screening of compounds 1–3. The 4-oxo derivative (CAS 640-01-7, compound 3) is also a solid. The solid physical state of CAS 55556-90-6 enables precise gravimetric dispensing for certified reference standard preparation without solvent-mediated transfer, a property absent in the liquid comparator 6130-93-4 [1].

Reference standard preparation Gravimetric handling Nitrosamine impurity analysis Solid-state stability

Spontaneous Chiral Resolution via Conglomerate Crystallization: Unique Enantiomeric Separation Capability Absent in Closest Analogs

The target compound (N-nitroso-4-hydroxy-2,2,6,6-tetramethylpiperidine, compound 2) is the only member among the three sterically congested N-nitroso-2,2,6,6-tetramethylpiperidines that forms spontaneously resolvable conglomerate crystals. Single-crystal X-ray diffraction revealed that diffraction-quality crystals of the target compound, grown from water–methanol, belong to the enantiomorphous space group P3₂ (or P3₁), indicating that the racemic mixture spontaneously segregates into a mechanical mixture of homochiral crystals where each single crystal contains only one enantiomer [1]. This property enabled direct solid-state circular dichroism (CD) measurement. In contrast, compound 1 (CAS 6130-93-4) is a liquid and cannot form conglomerate crystals under ambient conditions. The 4-oxo derivative (compound 3, CAS 640-01-7), though solid, did not exhibit spontaneous conglomerate formation — only the 4-hydroxy derivative demonstrated this behavior [1].

Chiral resolution Conglomerate crystallization Solid-state circular dichroism Enantiomeric purity

Piperidine Ring Conformation: Flattened Chair vs. Twist-Boat — Impact on Spectroscopic and Complexation Behavior

Single-crystal X-ray structures of all three N-nitroso-2,2,6,6-tetramethylpiperidines revealed a fundamental conformational divergence at the 4-position. The target compound (4-hydroxy derivative, 2) and the non-hydroxylated analogue (compound 1, CAS 6130-93-4) both adopt a chair conformation that is significantly flattened at the amino nitrogen to relieve allylic 1,3-strain between the planar N-nitrosamine system and equatorial methyl substituents [1]. In contrast, the 4-oxo derivative (compound 3, CAS 640-01-7) adopts twist-boat conformations. This conformational switch — driven by the electronic and steric influence of the 4-substituent — directly affects the compound's inclusion complexation geometry with optically active diols (TADDOLs) and its chiroptical spectroscopic signature [1].

Conformational analysis X-ray crystallography Allylic 1,3-strain Inclusion complexation

XLogP and Hydrogen-Bond Profile Differentiation: ~16-Fold Greater Hydrophilicity vs. Non-Hydroxylated Analog for Reversed-Phase HPLC Method Selectivity

The presence of the 4-hydroxyl group in the target compound (CAS 55556-90-6) produces a substantial shift in computed partition coefficient and hydrogen-bonding capacity relative to the non-hydroxylated analogue. The target compound has a PubChem-computed XLogP3 of 1.3, with 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA) [1]. The non-hydroxylated comparator, 2,2,6,6-tetramethyl-1-nitrosopiperidine (CAS 6130-93-4), has an XLogP3 of 2.5, with 0 HBD and 3 HBA [2]. The ΔXLogP of 1.2 corresponds to an approximately 16-fold difference in octanol-water partition coefficient, translating to measurably earlier elution of the target compound on reversed-phase HPLC columns. This hydrophilicity difference is directly exploitable for chromatographic separation from co-occurring nitrosamine impurities in pharmaceutical matrices [1][2].

Chromatographic retention LogP Hydrogen bonding LC-MS method development

Multi-Pharmacopeial Regulatory Qualification: USP, EMA, JP, and BP Certification for ANDA/NDA Submission Readiness

The target compound (CAS 55556-90-6) is supplied as a highly characterized reference material that meets stringent regulatory standards set for nitrosamine compounds by four major pharmacopeias: USP, EMA, JP, and BP [1]. This multi-pharmacopeial qualification means the reference standard is certified for use in analytical method development, method validation (AMV), and quality control (QC) across all major regulatory jurisdictions. The standard is explicitly suitable for both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), helping establish detection limits, quantify impurity levels, and ensure trace nitroso impurities in pharmaceutical products remain within FDA and EMA safety limits [1]. While many nitrosamine reference standards are qualified against a single pharmacopeia (typically USP or EP alone), the target compound's simultaneous qualification against four major compendia reduces the need for multiple reference standard procurement when methods must satisfy multi-jurisdictional filing requirements.

Regulatory compliance Pharmacopeial reference standard Nitrosamine impurity control ANDA/NDA submission

Optimal Procurement and Application Scenarios for 4-Piperidinol, 2,2,6,6-tetramethyl-1-nitroso- (CAS 55556-90-6) Based on Quantitative Differentiation Evidence


Multi-Jurisdictional Pharmaceutical Nitrosamine Impurity Method Development and Validation (ANDA/NDA)

When developing and validating a single LC-MS/MS or GC-MS method for nitrosamine impurity quantification that must satisfy FDA, EMA, JP, and BP filing requirements simultaneously, CAS 55556-90-6 is the procurement-preferred reference standard. Its four-pharmacopeia certification [1] eliminates the need to source, cross-validate, and maintain documentation for multiple single-compendium reference standards. The compound's solid physical state (crystalline, space group P3₂) [2] enables precise gravimetric preparation of stock solutions, while its XLogP3 of 1.3 — 1.2 log units lower than the non-hydroxylated analog [3] — provides a reproducible reversed-phase HPLC retention time shift that can be exploited for chromatographic resolution from co-occurring 2,2,6,6-tetramethylpiperidine-derived nitrosamine impurities.

Chiral Nitrosamine Reference Standard Preparation via Spontaneous Conglomerate Crystallization

For laboratories requiring enantiomerically enriched N-nitrosamine reference materials for chiral LC method development or chiroptical detector calibration, CAS 55556-90-6 is the only 2,2,6,6-tetramethyl-N-nitrosopiperidine that spontaneously resolves into homochiral crystals (space group P3₂) upon crystallization from water–methanol [2]. Neither the non-hydroxylated analog (liquid) nor the 4-oxo analog (solid, but no conglomerate formation) offers this capability. Individual homochiral crystals can be manually selected for solid-state CD measurement or dissolution to generate enantiomerically enriched solutions, bypassing the need for chiral chromatographic separation or expensive chiral auxiliaries [2].

Conformation-Sensitive Spectroscopic Method Development Using TADDOL Inclusion Complexation

When developing inclusion-complexation-based analytical methods using optically active diol hosts (e.g., TADDOL derivatives) for nitrosamine detection or enantiomeric discrimination, CAS 55556-90-6 is the appropriate reference standard because its flattened-chair piperidine conformation dictates a specific inclusion complex geometry distinct from the twist-boat conformation of the 4-oxo analog [2]. The conformational identity directly affects the chiroptical response in solid-state CD spectroscopy. Substituting the 4-oxo derivative would alter the host-guest geometry and produce different spectral signatures, invalidating method calibration. The target compound's hydroxyl group also provides an additional hydrogen-bond anchor point within the TADDOL inclusion cavity that is absent in the non-hydroxylated comparator [2][3].

Gravimetric Reference Standard Preparation for Sub-ppm Nitrosamine Quantification in Pharmaceutical Finished Products

For QC laboratories performing trace nitrosamine analysis at or below the FDA/EMA acceptable intake limits (typically requiring LOQ ≤ 0.03 ppm for products with maximum daily dose < 880 mg/day), CAS 55556-90-6 offers a critical practical advantage: it is a crystalline solid at ambient temperature, unlike the liquid non-hydroxylated comparator CAS 6130-93-4 [2]. This solid form enables direct weighing on an analytical microbalance for stock solution preparation, avoiding the density-measurement and volumetric-transfer uncertainties inherent to liquid reference standards. Combined with its multi-pharmacopeial certification [1], this ensures that the prepared calibration standards meet the traceability and accuracy requirements of all major regulatory agencies from a single procurement.

Quote Request

Request a Quote for 4-Piperidinol, 2,2,6,6-tetramethyl-1-nitroso-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.